N1-(4-fluorobenzyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-[(4-fluorophenyl)methyl]-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O2/c22-18-8-6-17(7-9-18)16-24-21(28)20(27)23-10-11-25-12-14-26(15-13-25)19-4-2-1-3-5-19/h1-9H,10-16H2,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWSABMKCYBVOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-fluorobenzyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the fluorobenzyl and phenylpiperazine precursors. These precursors are then reacted under controlled conditions to form the final oxalamide compound. Key reaction conditions include the use of specific solvents, temperatures, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet commercial demands. This involves the use of large reactors, continuous flow processes, and stringent quality control measures to ensure consistency and safety. The choice of reagents and reaction conditions is optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: N1-(4-fluorobenzyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound's structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using a variety of nucleophiles, such as amines, alcohols, and halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound
Scientific Research Applications
Pharmacological Investigations
N1-(4-fluorobenzyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide has been studied for its potential in treating neurological and psychiatric disorders. Its structural similarities to known psychoactive compounds suggest it may modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are critical in mood regulation and cognitive functions.
Case Study: Neuropharmacological Effects
Research conducted on similar compounds has indicated that modifications in the oxalamide structure can enhance receptor binding affinity. For instance, studies have shown that derivatives of phenylpiperazine exhibit varying degrees of activity at serotonin receptors, which could be extrapolated to this compound .
Interaction Studies
Interaction studies reveal that this compound can bind to specific receptors, influencing various biological pathways. The ability to modulate receptor activity makes it a candidate for further exploration in drug development.
| Compound | Receptor Target | Biological Effect |
|---|---|---|
| This compound | Serotonin Receptors | Mood regulation |
| Similar Compounds | Dopamine Receptors | Cognitive enhancement |
Mechanism of Action
The mechanism by which N1-(4-fluorobenzyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound's binding affinity and specificity to these targets determine its biological activity and potential therapeutic effects.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares the target compound with structurally related oxalamides:
Key Observations :
- Fluorine/Chlorine Substitution : The 4-fluorobenzyl group in the target compound may enhance metabolic stability compared to chlorinated analogs (e.g., ) due to fluorine’s smaller size and resistance to oxidation .
- Piperazine Modifications : The 4-phenylpiperazine in the target compound differs from analogs with substituted phenyl (e.g., 2-fluorophenyl in ) or heterocyclic groups (e.g., pyridine in S336), which influence solubility and receptor binding .
- Biological Activity: Piperazine-containing oxalamides (e.g., BNM-III-170) show antiviral and immunomodulatory activity, suggesting the target compound may share similar mechanisms .
Antiviral and Enzyme Inhibition:
- BNM-III-170 (): Enhances vaccine efficacy by mimicking CD4 receptor binding, with EC50 values in the nanomolar range .
Metabolic Stability:
- N1-(2,4-Dimethoxybenzyl)-N2-(pyridin-2-yl-ethyl)oxalamide (): Rapid metabolism in rat hepatocytes without amide hydrolysis, suggesting oxidative pathways dominate .
- N-(Heptan-4-yl)benzodioxole-5-carboxamide (): Resists hydrolysis, highlighting the stability of certain oxalamide substituents .
Target Compound Predictions :
- The 4-fluorobenzyl group may reduce oxidative metabolism compared to methoxy-substituted analogs.
- Piperazine’s basic nitrogen could enhance solubility but may also increase off-target receptor interactions .
Q & A
Basic: What are the optimal synthetic routes for N1-(4-fluorobenzyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide?
Methodological Answer:
Synthesis typically involves sequential coupling reactions. For fluorobenzyl intermediates, use nucleophilic substitution with 4-fluorobenzyl chloride under anhydrous conditions (THF, 0–5°C). Piperazine-ethyl intermediates require carbodiimide-mediated coupling (e.g., DCC/HOBt) to form the oxalamide bond. Optimize yields (~60–75%) by controlling stoichiometry (1:1.2 amine:acylating agent) and using inert atmospheres to prevent oxidation .
Key Data:
- Reagents: DCC, HOBt, 4-fluorobenzyl chloride.
- Solvents: THF, DMF.
- Purity: ≥95% (HPLC-UV, C18 column).
Basic: How is the molecular structure characterized?
Methodological Answer:
Use X-ray crystallography for 3D conformation analysis (e.g., SHELX programs ). Validate via NMR :
- ¹H/¹³C NMR (DMSO-d6): Identify fluorobenzyl (δ 7.2–7.4 ppm, aromatic H) and piperazine (δ 2.5–3.5 ppm, CH2-N) signals.
- HRMS : Confirm molecular weight (calc. 436.47 g/mol; obs. 436.48 ±0.02) .
Basic: What in vitro assays are used for initial biological activity screening?
Methodological Answer:
- Enzyme Inhibition : Test against COX-2 (IC50 via ELISA) .
- Receptor Binding : Radioligand displacement assays for serotonin (5-HT1A) or dopamine D2 receptors .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HepG2, IC50 ~10–50 µM) .
Advanced: How to model receptor interactions computationally?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with receptor PDB IDs (e.g., 5-HT1A: 7E9Z). Parameterize fluorine’s electronegativity for van der Waals interactions.
- MD Simulations (GROMACS) : Analyze binding stability (RMSD <2 Å over 100 ns) and hydrogen-bond persistence with piperazine nitrogen .
Advanced: How to address discrepancies in biological activity data?
Methodological Answer:
- Dose-Response Curves : Replicate assays with ≥3 independent trials. Use ANOVA to identify outliers (p<0.05).
- Metabolite Interference : Perform LC-MS to detect degradation products (e.g., hydrolyzed oxalamide) under assay conditions .
Advanced: Pharmacokinetic optimization strategies?
Methodological Answer:
- LogP Adjustment : Introduce polar groups (e.g., hydroxyl) to reduce LogP from 3.8 to 2.5 (improve solubility).
- CYP450 Metabolism : Use liver microsomes to identify major metabolites (e.g., N-dealkylation) and block via methyl substitution .
Advanced: How to conduct SAR studies for modifying the compound?
Methodological Answer:
- Fluorine Isosteres : Replace 4-fluorobenzyl with trifluoromethyl or chlorine; assess COX-2 affinity changes.
- Piperazine Substitution : Test 4-phenylpiperazine vs. 4-methylpiperazine (∆IC50 ~15 µM for D2 receptor) .
Advanced: What analytical techniques resolve structural ambiguities?
Methodological Answer:
- NOESY NMR : Confirm spatial proximity of fluorobenzyl and piperazine protons (cross-peaks at 2.8–3.2 ppm).
- DFT Calculations (Gaussian) : Predict IR spectra (C=O stretch ~1680 cm⁻¹) and compare with experimental data .
Advanced: How to assess off-target effects in kinase pathways?
Methodological Answer:
- Kinase Profiling (Eurofins) : Screen against 100+ kinases at 10 µM. Prioritize hits with >50% inhibition (e.g., JAK2, IC50 ~8 µM).
- CRISPR-Cas9 Knockout : Validate target specificity in JAK2-null cell lines .
Advanced: How to evaluate synergistic effects in combination therapies?
Methodological Answer:
- Chou-Talalay Assay : Combine with cisplatin (1:5 molar ratio); calculate combination index (CI <1 indicates synergy).
- Transcriptomics (RNA-seq) : Identify upregulated apoptosis pathways (e.g., Caspase-3) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
